molecular formula C13H20BrNO B3109994 [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine CAS No. 177982-34-2

[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine

Cat. No.: B3109994
CAS No.: 177982-34-2
M. Wt: 286.21 g/mol
InChI Key: QTXCKWVJNLIFSZ-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromo-substituted phenoxy group attached to an ethyl chain, which is further connected to a diethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. This intermediate is then reacted with diethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenoxy and amine groups can participate in oxidation and reduction reactions.

    Addition Reactions: The ethyl chain can undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, while the diethylamine moiety can modulate the compound’s overall biological activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: A simpler compound with similar bromo and amine functionalities.

    2-(4-Bromo-2-methylphenoxy)ethanol: An intermediate in the synthesis of [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXCKWVJNLIFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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